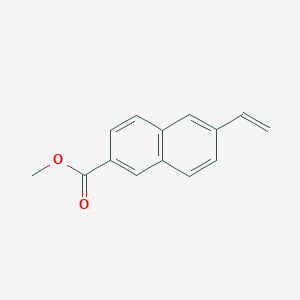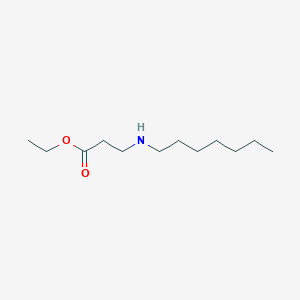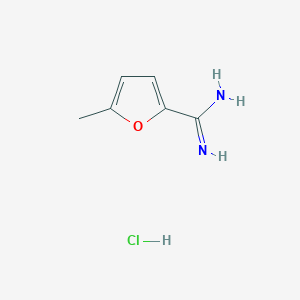
6-Vinylnaphthalene-2-carboxylic acid methyl ester
概要
説明
6-Vinylnaphthalene-2-carboxylic acid methyl ester is a versatile chemical compound used in various scientific research fields. Its applications range from organic synthesis to material science, making it an essential tool for exploring new frontiers in chemistry.
準備方法
Synthetic Routes and Reaction Conditions
6-Vinylnaphthalene-2-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of 6-vinylnaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst. This reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
6-Vinylnaphthalene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into primary alcohols.
Substitution: The vinyl group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing the ester group to an alcohol.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary alcohols.
Substitution: Various halogenated and substituted derivatives.
科学的研究の応用
6-Vinylnaphthalene-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 6-vinylnaphthalene-2-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The vinyl group can also undergo polymerization or other reactions, leading to the formation of complex molecular structures .
類似化合物との比較
Similar Compounds
6-Vinylnaphthalene-2-carboxylic acid: The parent compound without the ester group.
2-Naphthoic acid methyl ester: A similar ester compound with a different substitution pattern on the naphthalene ring.
Vinyl benzoate: A structurally related compound with a vinyl group attached to a benzoate ester.
Uniqueness
6-Vinylnaphthalene-2-carboxylic acid methyl ester is unique due to its combination of a vinyl group and a naphthalene ring, which imparts distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
methyl 6-ethenylnaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-3-10-4-5-12-9-13(14(15)16-2)7-6-11(12)8-10/h3-9H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSWPRIKMMIRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B3158073.png)

![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)




![10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B3158130.png)




![N-[(3-iodophenyl)methyl]cyclopropanamine](/img/structure/B3158162.png)
![N-[(3-bromo-4-methylphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B3158169.png)
